molecular formula C18H17N3O B3727037 4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone

4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone

Cat. No. B3727037
M. Wt: 291.3 g/mol
InChI Key: KNKNEAIJIQNANG-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzaldehyde is an organic compound with the formula C6H4OH (CHO) . It is one of the three isomers of hydroxybenzaldehyde . 3,4-Dimethylbenzaldehyde is a benzaldehyde derivative .


Synthesis Analysis

4-Hydroxybenzaldehyde is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .


Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzaldehyde is C7H6O2 .


Chemical Reactions Analysis

In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone . 3,4-Dimethylbenzaldehyde is the OH radical initiated oxidative degradation product of trimethylbenzene .


Physical And Chemical Properties Analysis

4-Hydroxybenzaldehyde appears as a yellow to tan powder. It has a density of 1.129 g/cm3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C .

Safety and Hazards

4-Hydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-[(E)-[(3,7-dimethylquinolin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(22)8-5-14/h3-11,22H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNEAIJIQNANG-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.